Cas no 1346523-52-1 (Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone)

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone is a specialized organic compound featuring a cyclohexyl ketone moiety linked to a phenyl ring substituted with a 2-methyl-1,3-dioxolane group. This structure imparts unique reactivity and stability, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The dioxolane group enhances solubility and can serve as a protecting group for carbonyl functionalities, while the ketone provides a versatile site for further derivatization. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, offering chemists precise control over reaction outcomes.
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone structure
1346523-52-1 structure
商品名:Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
CAS番号:1346523-52-1
MF:C17H22O3
メガワット:274.354785442352
MDL:MFCD19687271
CID:4695808

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 化学的及び物理的性質

名前と識別子

    • Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
    • Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone
    • MDL: MFCD19687271
    • インチ: 1S/C17H22O3/c1-17(19-11-12-20-17)15-9-7-14(8-10-15)16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3
    • InChIKey: IZISRTUDCZRGKU-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC1(C)C1C=CC(=CC=1)C(C1CCCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 332
  • トポロジー分子極性表面積: 35.5

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
206895-2g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
1346523-52-1 97%
2g
£847.00 2022-03-01
abcr
AB366919-2 g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; .
1346523-52-1 97%
2 g
€1,415.70 2023-07-19
abcr
AB366919-1g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; .
1346523-52-1 97%
1g
€841.90 2025-02-18
abcr
AB366919-1 g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; .
1346523-52-1 97%
1 g
€841.90 2023-07-19
abcr
AB366919-2g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; .
1346523-52-1 97%
2g
€1415.70 2025-02-18
Ambeed
A273374-1g
Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone
1346523-52-1 97%
1g
$314.0 2024-04-24
Chemenu
CM494805-1g
Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone
1346523-52-1 97%
1g
$311 2023-02-18
Fluorochem
206895-5g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
1346523-52-1 97%
5g
£1753.00 2022-03-01
Fluorochem
206895-1g
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
1346523-52-1 97%
1g
£483.00 2022-03-01

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 関連文献

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketoneに関する追加情報

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CAS No. 1346523-52-1): A Comprehensive Overview

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, identified by its Chemical Abstracts Service registry number CAS No. 1346523-52-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclohexyl group with a phenyl ring substituted at the 4-position by a 2-methyl-1,3-dioxolan-2-yl moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The structural complexity of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone makes it a versatile intermediate in organic synthesis. The presence of both the cyclohexyl and dioxolan groups introduces specific steric and electronic properties that can be exploited in medicinal chemistry. For instance, the dioxolan ring can serve as a protecting group or a reactive site for further functionalization, while the cyclohexyl group provides bulkiness that may influence the compound's pharmacokinetic profile.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The dioxolan ring, in particular, has been studied for its ability to enhance metabolic stability and bioavailability of associated molecules. In this context, Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone represents an intriguing scaffold for designing molecules with improved pharmacological properties.

One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of biologically active molecules. The ketone functionality at the phenyl ring can be readily modified through various chemical transformations, such as reduction to an alcohol or oxidation to an aldehyde or carboxylic acid. Additionally, the dioxolan ring can be selectively opened under specific conditions to yield more complex structures. These attributes make Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone a valuable building block for synthetic chemists.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The structural features of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone suggest that it may have utility in this area. For example, modifications to the phenyl ring could lead to compounds with inhibitory activity against enzymes such as kinases or proteases. Furthermore, the dioxolan moiety could be engineered to interact with specific binding pockets on target proteins.

The synthesis of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the progress made in synthetic organic chemistry over recent decades.

The pharmacological potential of derivatives of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone has been explored in several preclinical studies. Researchers have investigated its effects on various biological systems, including cell-based assays and animal models. Preliminary findings suggest that certain derivatives exhibit promising activities against inflammatory diseases and neurological disorders. These results underscore the importance of further exploration into this molecular scaffold.

The development of novel synthetic routes for Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone continues to be an active area of research. Chemists are exploring innovative approaches to improve yield and scalability while maintaining high purity standards. Such efforts are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

The role of computational chemistry in designing and optimizing derivatives of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy. By integrating these computational tools with experimental data, scientists can accelerate the discovery process and identify lead compounds more efficiently.

In conclusion, Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CAS No. 1346523-52-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its diverse functional groups offer numerous possibilities for chemical modification. As our understanding of drug design continues to evolve, compounds like this are likely to play an increasingly important role in developing new therapeutic agents.

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